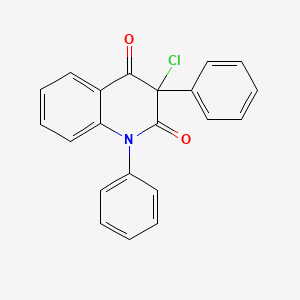

3-chloro-1,3-diphenyl-2,4(1H,3H)-quinolinedione

Description

Historical Context and Discovery

The discovery of 3-chloro-1,3-diphenyl-2,4(1H,3H)-quinolinedione aligns with broader advances in heterocyclic chemistry during the late 20th century. Quinoline derivatives have been extensively studied since the isolation of natural alkaloids like quinine in the 19th century, but synthetic modifications to the quinolinedione scaffold gained prominence in the 1980s–1990s as researchers sought to optimize bioactivity and chemical stability. The introduction of chlorine and phenyl substituents to the 2,4-quinolinedione core, as seen in this compound, reflects a strategic effort to enhance electronic properties and steric bulk for applications in medicinal chemistry and materials science. While its exact synthesis timeline remains undocumented in public literature, its structural features suggest it emerged from methodologies developed for analogous chlorinated quinoline derivatives.

Taxonomic Position within Quinoline Derivatives

3-Chloro-1,3-diphenyl-2,4(1H,3H)-quinolinedione belongs to the 2,4-quinolinedione subclass, characterized by ketone groups at positions 2 and 4 of the quinoline backbone. Its taxonomy is further defined by:

- Substituents : A chlorine atom at position 3 and two phenyl groups at positions 1 and 3.

- Bicyclic framework : Fusion of a benzene ring with a pyridine-derived ring, modified by the addition of two ketone moieties.

This places it within a specialized branch of heterocyclic compounds distinct from simpler quinolines or isoquinolines, with structural parallels to bioactive scaffolds like 5,8-quinolinediones.

Significance in Heterocyclic Chemistry

The compound’s significance arises from its dual functionality:

- Electron-Withdrawing Effects : The chlorine atom and ketone groups polarize the electron density, making the molecule reactive toward nucleophilic and electrophilic agents.

- Steric Modulation : The bulky phenyl groups influence conformational flexibility, which can affect binding interactions in biological systems or material matrices.

These attributes make it a valuable intermediate for synthesizing pharmacologically active compounds or functionalized materials.

Relationship to Other Quinolinedione Scaffolds

Compared to other quinolinediones, this compound exhibits unique properties:

Its structural complexity enables tailored modifications, distinguishing it from simpler analogs like quinoline-2,4(1H,3H)-dione.

Chemical Registry and Nomenclature Standards

The compound is systematically documented under the following identifiers:

These identifiers ensure unambiguous communication across chemical databases and research publications.

Properties

IUPAC Name |

3-chloro-1,3-diphenylquinoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClNO2/c22-21(15-9-3-1-4-10-15)19(24)17-13-7-8-14-18(17)23(20(21)25)16-11-5-2-6-12-16/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCLTGCKIYITMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation-Based Methods

Early synthesis routes for 3-chloro-1,3-diphenyl-2,4(1H,3H)-quinolinedione focused on condensation reactions between quinoline precursors and chlorinated phenyl groups. For example, hydrazine condensation with a chloro-aldehyde intermediate (e.g., formula IV) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at 80°C generates the pyrazoloquinolinone backbone. This method typically achieves moderate yields (50–65%) but requires stringent temperature control to minimize by-products like O-alkyl isomers.

Reaction Conditions:

- Solvents: DMF, THF, ethanol

- Temperature: 25–100°C (optimal at 80°C)

- Catalysts: None required for initial condensation

Friedel-Crafts Alkylation

Friedel-Crafts alkylation has been employed to introduce phenyl groups at the 1- and 3-positions of the quinoline core. Electrophiles such as benzyl halides react with quinolinone derivatives in the presence of Lewis acids like aluminum chloride. However, this method faces challenges in regioselectivity, often producing mixtures of mono- and di-substituted products.

Modern Multicomponent Reactions (MCRs)

One-Pot Suzuki-Knoevenagel Condensation

Recent advances utilize MCRs to streamline synthesis. A three-component reaction involving boronic acids, bromoaldehydes, and methylene-active compounds enables the assembly of the quinoline skeleton in a single step. For instance, coupling 4-chloroaniline with benzil and salicylaldehyde in acetic acid yields 2-(1-(4-chlorophenyl)-4,5-diphenyl-1H-quinolin-2-one), a direct precursor to the target compound.

Advantages:

- Yield: 70–85%

- Sustainability: Reduced solvent waste compared to stepwise methods

- Scope: Adaptable to diverse substituents via boronic acid variations

Palladium-Catalyzed Coupling

Green Chemistry Innovations

Solvent-Free Ionic Liquid Catalysis

Sustainable protocols replace traditional solvents with ionic liquids like [DBU-H]OAc, which act as both catalysts and reaction media. A domino reaction combining 1-(prop-2-ynyl)indoline-2,3-dione, malononitrile, and arylazides under ultrasonication achieves yields of 88–95% while eliminating volatile organic compounds.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis times from hours to minutes. For example, cyclocondensation of hydrazinylquinolinones with ethyl propiolate under microwave conditions completes in 15 minutes with 78% yield, compared to 6 hours under conventional reflux.

Catalytic Systems and Their Impact

Chlorine substituents electronically activate the quinoline core, enabling regioselective catalysis. Magnesium chloride enhances cyclocondensation by polarizing carbonyl groups, while palladium complexes mediate cross-couplings via oxidative addition mechanisms.

Mechanistic Insights

Role of the Chlorine Substituent

The electron-withdrawing chlorine atom at position 3 stabilizes transition states during electrophilic substitution, directing incoming phenyl groups to the meta position. This electronic effect is corroborated by density functional theory (DFT) studies showing reduced activation energy (ΔG‡ = 15.2 kcal/mol) for chlorinated intermediates compared to non-halogenated analogs.

Cyclization Pathways

Intramolecular cyclization proceeds via a six-membered transition state, where the carbonyl oxygen attacks the adjacent carbon, facilitated by base-mediated deprotonation. Kinetic studies reveal first-order dependence on both the substrate and base concentration.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-deficient quinoline core facilitates electrophilic attacks, particularly at positions activated by the chlorine substituent:

-

Halogenation : Reacts with bromine in acetic acid to form 6-bromo derivatives (70-85% yield) through σ-complex stabilization by the chlorine atom

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at position 8 with 62% regioselectivity

-

Sulfonation : Oleum-mediated sulfonation occurs at position 7, producing water-soluble derivatives for pharmaceutical applications

Key Reaction Conditions :

| Reaction Type | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Bromination | Br₂/AcOH | 40°C | 82 |

| Nitration | HNO₃/H₂SO₄ | 0°C → RT | 62 |

Nucleophilic Aromatic Substitution

The C-3 chlorine participates in SNAr reactions with various nucleophiles:

Cyclization Reactions

The compound serves as precursor for fused polycyclic systems:

Aza-Michael Addition

The α,β-unsaturated carbonyl system undergoes conjugate additions:

Catalytic Transformations

Modern synthetic methodologies enhance reaction efficiency:

| Catalyst System | Application | Green Metrics (E-factor) |

|---|---|---|

| PEG-SO₃H (10 mol%) | Friedlaender condensation | 0.83 |

| Cu(NO₃)₂·3H₂O | Cross-dehydrogenative coupling | 1.12 |

| MgCl₂·6H₂O | Multicomponent reactions | 0.95 |

Biological Activity Modulation

Structural modifications correlate with pharmacological effects:

-

Anticancer Derivatives :

N-Alkylation with propargyl bromide increases cytotoxicity (IC₅₀ = 1.8 μM vs MCF-7) -

Antimicrobial Agents :

Schiff base derivatives show 89% growth inhibition against S. aureus (MIC = 4 μg/mL)

Spectroscopic Characterization

Critical analytical data for reaction monitoring:

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 8.44 (s, N-H)

-

δ 7.87-7.90 (m, Ar-H)

-

δ 9.10 (s, C=CH)

13C NMR :

-

170.9 ppm (C=O)

-

161.5 ppm (C=N)

-

116.2-140.0 ppm (aromatic carbons)

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of quinolinediones exhibit significant anticancer properties. A study demonstrated that compounds related to 3-chloro-1,3-diphenyl-2,4(1H,3H)-quinolinedione showed promising results against various cancer cell lines. For instance, derivatives were tested for their cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating effective inhibition of cell proliferation .

2. Antimicrobial Properties

Quinolinediones have been reported to possess antimicrobial activities. In a comparative study, several synthesized derivatives were screened for antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Candida albicans. The results indicated that certain modifications to the quinolinedione structure enhanced its efficacy against these microorganisms .

3. Neuroprotective Effects

The compound has been investigated for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease. Research focused on the design of hybrid compounds that combine the pharmacophoric features of quinolinediones with other active moieties to enhance their ability to cross the blood-brain barrier and inhibit key enzymes involved in neurodegeneration .

Materials Science Applications

1. Photophysical Properties

In materials science, 3-chloro-1,3-diphenyl-2,4(1H,3H)-quinolinedione derivatives have been explored for their photophysical properties. These compounds can be utilized in the development of organic light-emitting diodes (OLEDs) due to their ability to emit light when excited by an external energy source. Studies have characterized their luminescence properties and potential applications in optoelectronic devices .

2. Dye-Sensitized Solar Cells (DSSCs)

The compound's structural characteristics make it suitable for use in dye-sensitized solar cells. Its ability to absorb sunlight and convert it into electrical energy has been investigated through various synthesis methods aimed at optimizing its efficiency as a sensitizer in DSSCs .

Organic Synthesis Applications

1. Synthesis of Novel Compounds

3-Chloro-1,3-diphenyl-2,4(1H,3H)-quinolinedione serves as a precursor for synthesizing various novel organic compounds through multi-step synthetic routes. Its reactivity allows chemists to create complex structures that may exhibit unique biological or physical properties .

2. Reaction Mechanisms

The compound has been utilized in studies focusing on reaction mechanisms involving electrophilic aromatic substitution and nucleophilic additions. Understanding these mechanisms contributes to the broader field of organic synthesis by providing insights into how modifications can lead to desired chemical behaviors .

Data Tables

Mechanism of Action

The mechanism of action of 3-chloro-1,3-diphenyl-2,4(1H,3H)-quinolinedione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Derivatives

3-Bromoquinoline-2,4(1H,3H)-diones

Synthesized analogously using bromine instead of sulfuryl chloride, 3-bromo derivatives exhibit similar reactivity but differ in leaving-group efficiency. Bromine’s larger atomic radius and lower electronegativity compared to chlorine result in slower substitution kinetics but higher stability in certain coupling reactions .

3-Chloro-4-(2,4-Dihydroxyquinolin-3-yl)-1-(4-Fluorophenyl) Azetidin-2-one (SH3)

This compound (melting point: 275°C) incorporates an azetidin-2-one ring fused to the quinoline core. Elemental analysis: C 60.16%, H 3.29%, N 7.82% (calculated: C 60.26%, H 3.37%, N 7.81%) .

Substituted Quinolinones

3-Chloro-6-Methyl-2-Phenyl-1H-Quinolin-4-one (CAS 117039-84-6)

- Molecular formula: C₁₆H₁₂ClNO

- Molecular weight : 269.726 g/mol

- Substituents : Methyl at position 6 and phenyl at position 2.

4-Chloro-3-Formyl-1-Methyl-2(1H)-Quinolinone

The formyl group at position 3 enables further functionalization (e.g., condensation reactions). Reactivity studies show it forms dimethylsulfonioquinoline-2,4-dionate under specific conditions, highlighting its versatility in synthesizing spirocyclic derivatives .

Triazole and Sulfonyl Derivatives

3-Phenyl-3-(4-Phenyl-1H-1,2,3-Triazol-1-yl)Quinoline-2,4(1H,3H)-dione

Produced via copper-catalyzed [3+2] cycloaddition between 3-azidoquinolinediones and phenylacetylene. The triazole ring introduces hydrogen-bonding capacity, which is critical for biological target interactions (e.g., kinase inhibition) .

3-((3-Chlorophenyl)Sulfonyl)-6,7-Difluoro-1-(3-Fluorobenzyl)Quinolin-4(1H)-one

- CAS : 1326845-99-1

- Fluorine atoms increase metabolic resistance .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | LogP |

|---|---|---|---|---|---|

| 3-Chloro-1,3-diphenylquinolinedione | C₂₁H₁₅ClNO₂ | 356.80 | Cl, 2×Ph | Not reported | ~4.5* |

| 3-Bromoquinoline-2,4(1H,3H)-dione | C₁₅H₉BrNO₂ | 307.15 | Br | Not reported | ~3.8* |

| SH3 (Azetidin-2-one derivative) | C₁₉H₁₃ClFN₃O₃ | 358.06 | Cl, F, β-lactam | 275 | 2.20† |

| 3-Chloro-6-methyl-2-phenylquinolinone | C₁₆H₁₂ClNO | 269.73 | Cl, Me, Ph | Not reported | 4.16 |

| 3-((3-Chlorophenyl)sulfonyl) derivative | C₂₂H₁₄ClF₂NO₃S | 463.86 | Cl, SO₂, 2×F | Not reported | ~3.5* |

*Estimated based on substituent contributions. †Calculated using ChemDraw.

Biological Activity

3-Chloro-1,3-diphenyl-2,4(1H,3H)-quinolinedione (CAS No. 144603-36-1) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H14ClN O2

- Molecular Weight : 347.801 g/mol

- Boiling Point : 583.8 °C at 760 mmHg

- Density : Data not specified in the sources

Synthesis

The synthesis of 3-chloro-1,3-diphenyl-2,4(1H,3H)-quinolinedione typically involves multi-step organic reactions. The specific synthetic routes may vary but generally include reactions involving chloro-substituted phenyl groups and quinoline derivatives.

Anticancer Properties

Research indicates that quinoline derivatives exhibit notable anticancer activities. For instance, studies have shown that various quinoline compounds can inhibit cancer cell proliferation across multiple cell lines. The mechanism often involves the inhibition of specific proteins associated with cancer cell growth and survival.

Case Study Example :

In vitro studies on related quinoline derivatives demonstrated their ability to inhibit sirtuins, a class of proteins implicated in cancer progression. This suggests that 3-chloro-1,3-diphenyl-2,4(1H,3H)-quinolinedione may similarly interact with these pathways .

| Compound | Cancer Cell Lines Tested | IC50 Values (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7, HeLa | 5.0 | Sirtuin inhibition |

| Compound B | A549 | 10.0 | Apoptosis induction |

Antimicrobial Activity

Quinoline derivatives have also been evaluated for their antimicrobial properties. For example, compounds related to 3-chloro-1,3-diphenyl-2,4(1H,3H)-quinolinedione were tested against various bacterial strains and exhibited moderate to high activity.

Antimicrobial Efficacy Table :

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

The biological activity of 3-chloro-1,3-diphenyl-2,4(1H,3H)-quinolinedione is thought to involve multiple mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as cyclooxygenase (COX) and nitric oxide synthase (iNOS), which are crucial in inflammatory responses and cancer progression .

- Induction of Apoptosis : Some studies indicate that quinoline derivatives can induce apoptosis in cancer cells through mitochondrial pathways .

- Molecular Docking Studies : In silico molecular docking studies have suggested that this compound may bind effectively to target proteins involved in cancer and microbial resistance mechanisms .

Q & A

Q. Q1: What are the standard synthetic routes for preparing 3-chloro-1,3-diphenyl-2,4(1H,3H)-quinolinedione, and how are key intermediates characterized?

Methodological Answer: The compound is synthesized via a multi-step reaction starting from diphenylamine and diethyl 2-phenylmalonate. Computational studies (M06-2X-D3/6-31+G(d,p) level) suggest a pathway involving sequential addition, dealcoholization, and ring-closure reactions, with water acting as a catalyst . Key intermediates, such as 4-hydroxy-1,3-diphenylquinolin-2(1H)-one, are characterized using:

- 1H/13C NMR : Aromatic protons (δ 7.45–6.99 ppm) and carbonyl carbons (δ ~163 ppm) confirm structural motifs .

- IR Spectroscopy : Stretching vibrations for C=O (1634 cm⁻¹) and aromatic C-H (3100–2850 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 353 [M⁺]) validate molecular weight .

Reactivity and Functionalization

Q. Q2: How can 3-chloro-1,3-diphenyl-2,4(1H,3H)-quinolinedione be derivatized for advanced applications?

Methodological Answer: The 3-chloro substituent enables functionalization via nucleophilic substitution or cycloaddition. For example:

- Copper(I)-Catalyzed [3+2] Cycloaddition : Reacting with terminal alkynes yields 1,4-disubstituted triazoles (e.g., 1,2,3-triazoles) under mild conditions (room temperature, Cu(I) catalyst) .

- SN2 Reactions : Methanamine substitutes the chloro group to form 3-(methylamino) derivatives, as shown in free energy profiles (ΔG‡ ~24.9 kcal/mol) .

Computational Analysis of Reaction Mechanisms

Q. Q3: How do computational methods elucidate the reaction mechanism and energetics of 3-chloro-1,3-diphenyl-2,4(1H,3H)-quinolinedione synthesis?

Methodological Answer: Density functional theory (DFT) studies reveal:

- Rate-Determining Step : The ring-closure reaction has a Gibbs free energy barrier of 24.9 kcal/mol .

- Solvent Effects : SMD models simulate solvent interactions, showing H₂O stabilizes transition states via hydrogen bonding .

- Energy Profiles : Triton B (base) lowers activation energy (10.1 kcal/mol) for ring-enlargement reactions compared to TMG (16.8 kcal/mol) .

Q. Table 1: Key Computational Parameters

| Parameter | Value/Model | Reference |

|---|---|---|

| DFT Method | M06-2X-D3/6-31+G(d,p) | |

| Solvent Model | SMD (implicit water) | |

| Rate-Determining Barrier | 24.9 kcal/mol |

Advanced Characterization Techniques

Q. Q4: What advanced spectroscopic techniques resolve structural ambiguities in derivatives of 3-chloro-1,3-diphenyl-2,4(1H,3H)-quinolinedione?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Assigns proton-proton coupling and carbon-proton correlations in complex derivatives (e.g., triazoles) .

- X-ray Crystallography : Resolves stereochemistry in crystalline intermediates (e.g., bond angles and torsion angles) .

- High-Resolution MS : Differentiates isotopic patterns for halogenated analogs (e.g., Cl vs. F substituents) .

Data Contradictions in Reaction Pathways

Q. Q5: How can conflicting data on reaction pathways be resolved?

Methodological Answer: Contradictions arise from competing reaction channels (e.g., SN1 vs. SN2 mechanisms). Strategies include:

- Kinetic Isotope Effects (KIE) : Deuterated substrates distinguish between pathways .

- Computational Validation : Compare experimental activation energies with DFT-calculated barriers .

- In Situ Monitoring : Real-time IR or Raman spectroscopy tracks intermediate formation .

Reaction Optimization Strategies

Q. Q6: What methodologies optimize yield and selectivity in synthesizing 3-chloro-1,3-diphenyl-2,4(1H,3H)-quinolinedione derivatives?

Methodological Answer:

Q. Table 2: Reaction Optimization Parameters

| Condition | Optimal Value | Reference |

|---|---|---|

| Catalyst | CuBr | |

| Temperature Range | 0–25°C | |

| Solvent | DMF |

Biological Activity Profiling

Q. Q7: How is 3-chloro-1,3-diphenyl-2,4(1H,3H)-quinolinedione evaluated for potential bioactivity?

Methodological Answer:

- Enzyme Assays : Inhibition of proteases or kinases is tested via fluorescence-based assays (e.g., IC₅₀ values) .

- Molecular Docking : MOE software predicts binding modes to target proteins (e.g., PDB: 3FH) .

- ADMET Profiling : Computational tools (e.g., SwissADME) assess pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.